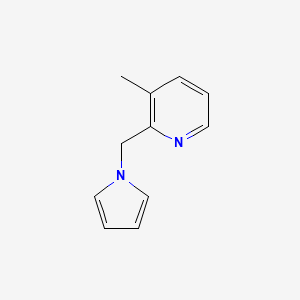

3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine

Description

3-Methyl-2-(1H-pyrrol-1-ylmethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a pyrrole-methyl group and at the 3-position with a methyl group.

Properties

IUPAC Name |

3-methyl-2-(pyrrol-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-10-5-4-6-12-11(10)9-13-7-2-3-8-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAIFDLMAUICBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CN2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of 3-Methylpyridine with Pyrrole

One common synthetic route involves the reaction of 3-methylpyridine with pyrrole under basic conditions. Typically, a strong base such as sodium hydride is used to deprotonate pyrrole, generating a nucleophilic pyrrolide anion. This anion then attacks an electrophilic site on 3-methylpyridine or a suitable derivative, leading to the formation of 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine. The reaction is generally conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates. The reaction conditions favor selective substitution at the 2-position of the pyridine ring due to steric and electronic factors.

| Parameter | Typical Conditions |

|---|---|

| Base | Sodium hydride (NaH) |

| Solvent | Anhydrous THF or similar ether |

| Atmosphere | Nitrogen or Argon |

| Temperature | Room temperature to reflux |

| Reaction time | Several hours |

| Purification | Chromatography or distillation |

N-Amination and Subsequent Functionalization

An alternative approach involves the preparation of an N-aminopyridinium salt intermediate from 3-(1H-pyrrol-1-ylmethyl)pyridine. This is achieved by treating the starting pyridine derivative with O-mesitylenesulfonylhydroxylamine in dry dichloromethane at low temperatures. The resulting N-amino salt can then be reacted with various acylating agents (acyl chlorides or sulfonyl chlorides) followed by base treatment to form ylides. Reduction of these ylides with sodium borohydride in ethanol yields substituted pyridine derivatives, including this compound analogs.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| N-amination | O-mesitylenesulfonylhydroxylamine, CH2Cl2, 0°C | ~57.5 |

| Acylation | Acyl chloride, triethylamine, reflux 70°C | Variable |

| Reduction | NaBH4 in absolute ethanol | Fair to good |

Industrial Scale Synthesis

Industrial production typically scales up the base-mediated alkylation method. Continuous flow reactors and automated systems are employed to increase efficiency and yield. Purification methods such as distillation and chromatographic techniques ensure high purity of the final product. The process optimization focuses on minimizing side reactions such as oxidation and polymerization of pyrrole.

The key step in the preparation involves nucleophilic substitution where the pyrrolide anion attacks an electrophilic center on the pyridine ring. The presence of the methyl group at the 3-position influences the regioselectivity, favoring substitution at the 2-position. The reaction proceeds via a nucleophilic aromatic substitution or via an alkylation pathway depending on the electrophilic precursor used.

Oxidation and reduction reactions of the compound have been studied to understand the stability and reactivity of the pyridine-pyrrole system. Oxidizing agents like potassium permanganate can oxidize the heterocyclic rings, while reducing agents like lithium aluminum hydride can hydrogenate them selectively.

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Base-mediated alkylation | Sodium hydride, 3-methylpyridine, pyrrole, inert atmosphere | Straightforward, scalable | Requires strict anhydrous conditions |

| N-aminopyridinium salt route | O-mesitylenesulfonylhydroxylamine, acyl chlorides, NaBH4 | Allows functional group diversification | Multi-step, moderate overall yield |

| Industrial continuous flow | Similar to base-mediated but in flow reactors | High efficiency, scalable | Requires specialized equipment |

The base-mediated alkylation is the most direct and commonly used method for synthesizing this compound, with reaction conditions optimized to avoid oxidation of pyrrole and to maximize regioselectivity.

The N-aminopyridinium salt intermediate route offers versatility for further functionalization, making it valuable for synthesizing derivatives for biological evaluation.

Industrial processes benefit from continuous flow technology, improving yield and purity while reducing reaction times and waste.

Detailed spectroscopic characterizations (NMR, IR, MS) confirm the structure and purity of the synthesized compounds in all methods, supporting the reliability of these synthetic approaches.

The preparation of this compound is effectively achieved through base-mediated alkylation of 3-methylpyridine with pyrrole under inert conditions or via N-aminopyridinium salt intermediates followed by functionalization and reduction. Industrial methods adapt these routes to continuous flow systems for enhanced production. These methods are supported by comprehensive research data, ensuring high purity and yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine and pyrrole rings.

Reduction: Reduced forms of the compound with hydrogenated rings.

Substitution: Substituted derivatives with various functional groups attached to the rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Activity

Research indicates that derivatives of pyridine compounds, including 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine, have shown promise in treating diabetes. These compounds enhance insulin sensitivity and promote glucose uptake in muscle and fat cells. For instance, a study demonstrated that certain pyrrolo[3,4-c]pyridine derivatives significantly reduced blood glucose levels without affecting insulin concentration, suggesting their potential for managing type 2 diabetes and related disorders .

Antiviral Activity

The antiviral properties of pyrrole-containing compounds have been extensively studied. This compound derivatives have displayed inhibitory effects against various viral targets. For example, compounds derived from this scaffold have shown low micromolar potency against integrase enzymes, which are crucial for HIV replication . This highlights the potential of these derivatives in developing new antiviral therapies.

Anticancer Activity

Pyridine derivatives, including this compound, have been evaluated for their anticancer properties. A specific derivative exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells, indicating a favorable therapeutic index . This suggests that such compounds could be further developed as chemotherapeutic agents.

Analytical Applications

Chromatographic Separation

this compound can be effectively separated and analyzed using high-performance liquid chromatography (HPLC). A study described a reverse-phase HPLC method employing acetonitrile and water as mobile phases to isolate this compound from mixtures. This technique is scalable and suitable for pharmacokinetic studies .

Case Study 1: Antidiabetic Compound Development

A series of pyrrolo[3,4-c]pyridine derivatives were synthesized and evaluated for their antidiabetic activity. The results indicated that specific substitutions on the phenyl ring significantly influenced insulin sensitivity enhancement. Compounds with para-substituents showed increased activity, making them potential candidates for further development in diabetes treatment .

Case Study 2: Antiviral Screening

In another study focusing on the antiviral properties of pyridine derivatives, several compounds were synthesized based on the structure of this compound. These compounds were tested against HIV integrase and demonstrated promising inhibitory activity with low cytotoxicity profiles, paving the way for new antiviral drug candidates .

Mechanism of Action

The mechanism of action of 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Key Research Findings

Synthetic Flexibility : Pyrrolidine-substituted pyridines are synthesized efficiently via Ru-catalyzed C–H activation (76–90% yields) , whereas pyrrole-containing analogs may require alternative methods (e.g., Suzuki coupling).

Electronic and Steric Effects : Pyrrole’s conjugation may reduce steric hindrance compared to pyrrolidine, favoring applications in catalysis or ligand design .

Commercial Viability : Fluorinated derivatives command higher prices (e.g., $2640/25 g), suggesting that the target compound’s cost would depend on synthetic complexity .

Biological Activity

3-Methyl-2-(1H-pyrrol-1-ylmethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring fused with a pyrrole moiety, which contributes to its unique chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows it to interact with various biological targets, modulating their functions.

The biological activity of this compound primarily arises from its ability to bind with specific enzymes and receptors, thereby modulating their activity. For instance, it may inhibit enzymes involved in metabolic pathways or interact with cellular receptors to alter signaling cascades. This mechanism underlies its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effects against various bacterial strains, including multidrug-resistant organisms. The compound's structural characteristics enhance its ability to penetrate bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against ovarian and breast cancer cells while exhibiting low toxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the pyrrole or pyridine rings can significantly influence the compound's potency and selectivity. Research has identified key functional groups that enhance its antimicrobial and anticancer activities, guiding future drug development efforts .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antimycobacterial Activity : A study demonstrated that derivatives of this compound showed promising activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values below 1 µg/mL .

- Cytotoxicity Against Cancer Cells : In a comparative study involving multiple pyrrole derivatives, compounds similar to this compound exhibited moderate cytotoxicity against ovarian cancer cells while sparing healthy cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | < 1 | Effective against MDR-TB |

| 3-(1-Methyl-1H-pyrrol-2-yl)pyridine | Antimicrobial | > 10 | Less effective than target compound |

| 3-Hydroxy-2-methylpyridine | Anticancer | < 5 | Moderate cytotoxicity |

Q & A

Q. What are the established synthetic routes for 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine, and how can reaction conditions be optimized?

The compound is synthesized via multi-step organic reactions, often involving alkylation or nucleophilic substitution. For example, a related pyridine-pyrrolidine hybrid was prepared by reacting a pyridine precursor with pyrrolidine under controlled basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimization includes:

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

Q. How can X-ray crystallography resolve ambiguities in structural assignments?

SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data. Key steps:

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.

- Refinement : Apply anisotropic displacement parameters to model thermal motion .

- Validation : Check for R-factor convergence (<5%) and plausible bond lengths/angles .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) studies model:

- HOMO-LUMO gaps : Predict redox behavior (e.g., interaction with metal surfaces) .

- Charge distribution : Pyridine’s nitrogen and pyrrolidine’s lone pairs dominate donor-acceptor interactions .

- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate reaction pathways .

Q. How does structural modification influence bioactivity or coordination chemistry?

- Bioactivity : Pyridine derivatives often exhibit antimicrobial or enzyme-inhibitory properties. Test via:

- In vitro assays: Measure IC₅₀ against bacterial strains (e.g., E. coli).

- Molecular docking: Simulate binding to target proteins (e.g., cytochrome P450) .

- Coordination chemistry : The pyrrolidine moiety acts as a bidentate ligand. Monitor ligand exchange kinetics via ESI-MS (e.g., kMS > 0.5 s⁻¹ indicates rapid dissociation) .

Q. How can conflicting spectroscopic or crystallographic data be resolved?

- NMR discrepancies : Use 2D techniques (COSY, HSQC) to assign overlapping signals.

- Crystallographic anomalies : Compare multiple datasets or employ twin refinement in SHELXL for twinned crystals .

- Reproducibility : Validate synthetic protocols across labs (e.g., replicate IR peaks within ±5 cm⁻¹) .

Q. What environmental stability factors should be considered during handling?

- Degradation : Monitor hydrolytic stability at varying pH (e.g., UV-Vis spectroscopy tracks absorbance decay at λmax ~260 nm) .

- Toxicity : Follow H319/H335 precautions (eye/respiratory irritation) and use fume hoods .

Q. How does the compound interact with metal surfaces in corrosion inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.